
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid, commonly referred to as BMPA, is a compound that is used in a variety of scientific applications. BMPA is an organic compound with a molecular formula of C7H8BrNO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. BMPA has a melting point of 175-176°C and a boiling point of 248°C. BMPA is an important reagent in organic synthesis and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
BMPA has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. BMPA has also been used in the synthesis of chiral compounds, such as amino acids and peptides. BMPA has also been used in the synthesis of drugs and in the study of enzyme kinetics.
Wirkmechanismus
BMPA is a reagent used in organic synthesis and as such, it does not have a specific mechanism of action. BMPA is used as a reactant in various reactions and its role is to facilitate the desired reaction.
Biochemical and Physiological Effects
Due to its role as a reagent in organic synthesis, BMPA does not have any specific biochemical or physiological effects. BMPA is not known to be toxic, however, it is important to note that it is an organic compound and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
BMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available in the laboratory. Additionally, it is a relatively non-toxic compound and can be safely handled in the laboratory. One limitation of BMPA is that it is a relatively expensive reagent, which can limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for BMPA. BMPA could be used in the synthesis of more complex heterocyclic compounds, such as triazines and tetrazoles. Additionally, BMPA could be used in the synthesis of more complex drugs and in the study of enzyme kinetics. BMPA could also be used in the synthesis of new chiral compounds, such as amino acids and peptides. Finally, BMPA could be used in the synthesis of materials for use in medical applications, such as drug delivery systems and biomaterials.
Synthesemethoden
BMPA is synthesized through a two-step process. The first step involves the reaction of 3-bromopyridine and 2-methylpropanoic acid in the presence of a base. This reaction produces 2-bromo-3-pyridyl-2-methylpropanoic acid, which is then reacted with bromine in the presence of a base to produce BMPA.
Eigenschaften
IUPAC Name |
2-(3-bromopyridin-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNJTCFTVVPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

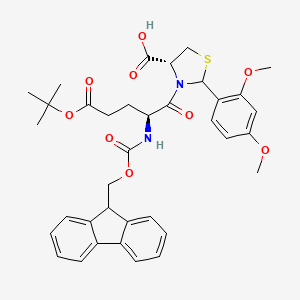

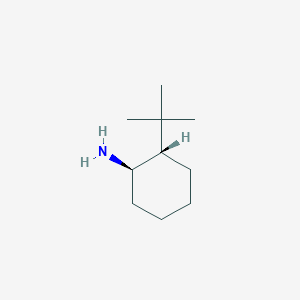





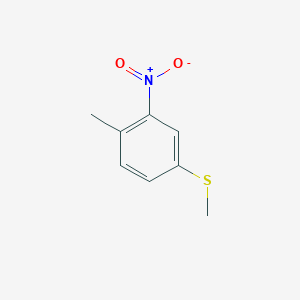


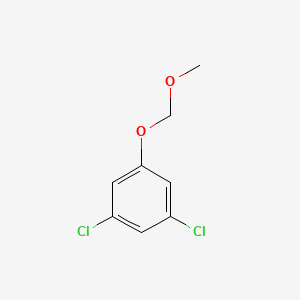
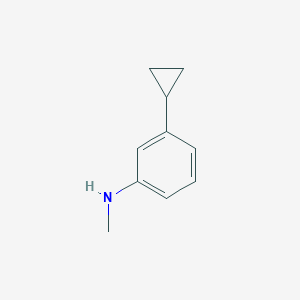
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)